5-Butylpiperazin-2-one
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Overview
Description
5-Butylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities The structure of this compound consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a butyl group attached to the nitrogen at position 5 and a carbonyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylpiperazin-2-one can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions
5-Butylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrogen atoms in the piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Butylpiperazin-2-ol.
Substitution: Various N-substituted derivatives of this compound.
Scientific Research Applications
5-Butylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Butylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog without the butyl group and carbonyl group.
1-Butylpiperazine: Similar structure but lacks the carbonyl group.
2-Piperazinone: Lacks the butyl group but has the carbonyl group.
Uniqueness
5-Butylpiperazin-2-one is unique due to the presence of both the butyl group and the carbonyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile scaffold in drug design and development.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-butylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-7-5-10-8(11)6-9-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
ZMWODWIJSDESIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CNC(=O)CN1 |
Origin of Product |
United States |
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